rac-Propoxyphene-D5
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Overview
Description
“rac-Propoxyphene-D5” is a compound with the molecular formula C22H29NO2 . It’s often used in forensic and toxicology reference materials .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(Cc2ccccc2)(OC(=O)CC)C©CN©C .Scientific Research Applications
Novel Drug Compounds and Cancer Treatment
- Research on Rhenium Acetylsalicylato Complexes showed potential in treating brain cancers, with specific compounds demonstrating high potency against astrocytoma cancer cells without being active on normal cells. The binding properties to DNA were explored, indicating that these compounds may bind to minor grooves of DNA, hinting at a mechanism that could be relevant for drug design involving similar compounds like rac-Propoxyphene-D5 (Banerjee et al., 2018).
Gene Transfer Research and Oversight
- A review of Clinical Gene Transfer Protocols discussed the role of the Recombinant DNA Advisory Committee (RAC) in providing oversight for gene transfer research, a heavily regulated area of clinical research. This might indirectly relate to research involving complex compounds like this compound, especially if gene transfer or recombinant DNA technologies intersect with its application domain (Lenzi, Altevogt, & Gostin, 2014).
Rosmarinic Acid and DNA Protection
- A study on Rosmarinic Acid highlighted its protective effects against DNA damage, showcasing its various biological activities. Although not directly related to this compound, this demonstrates the interest in exploring the effects of chemical compounds on DNA integrity, potentially offering insights into similar research avenues for this compound (Furtado et al., 2009).
Rho-related Proteins and Cellular Functions
- Research on the Dictyostelium discoideum family of Rho-related proteins revealed significant insights into cellular signaling and structural functions, which could be relevant for understanding the cellular interactions of this compound if it influences similar pathways or cellular structures (Rivero et al., 2001).
Mechanism of Action
Target of Action
rac-Propoxyphene-D5, also known as dextropropoxyphene, primarily targets the opioid receptors within the central nervous system (CNS) . These receptors, specifically the OP1, OP2, and OP3 receptors, play a crucial role in pain perception and analgesia .
Mode of Action
This compound acts as a weak agonist at these opioid receptors The primary effect is on the OP3 receptors, which are coupled with G-protein receptors and function as modulators of synaptic transmission . This interaction results in analgesic effects, providing relief from mild to moderate pain .
Result of Action
The activation of opioid receptors by this compound results in analgesic effects, providing relief from mild to moderate pain . This is the primary molecular and cellular effect of the compound’s action. Excessive stimulation of opioid receptors can lead to adverse effects such as cns depression, respiratory depression, and gastrointestinal effects .
Properties
IUPAC Name |
[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-WVDYZBLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-49-6 |
Source
|
Record name | 136765-49-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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